3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde
Overview
Description
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dioxolane ring
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as azoxybenzenes, have been found to exhibit various biological activities . They are widely used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in similar compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds, such as azoxybenzenes, have been used in the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
Result of Action
Related compounds have been found to stimulate the growth of grain crops .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using eco-friendly reductants in an alkaline medium .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the benzaldehyde moiety. One common method involves the acid-catalyzed condensation of a diol with a carbonyl compound to form the 1,3-dioxolane ring . This intermediate can then be reacted with benzaldehyde under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of eco-friendly reductants, such as glucose in an alkaline medium, has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 3-([1,3]Dioxolan-2-ylmethoxy)-benzoic acid.
Reduction: 3-([1,3]Dioxolan-2-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the benzaldehyde moiety.
Benzaldehyde: The parent compound without the 1,3-dioxolane ring.
4-(1,3-Dioxolan-2-yl)benzaldehyde: A related compound with the 1,3-dioxolane ring attached at a different position on the benzaldehyde moiety.
Uniqueness
3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the benzaldehyde moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-9-2-1-3-10(6-9)15-8-11-13-4-5-14-11/h1-3,6-7,11H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUEHTZQZGAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590070 | |
Record name | 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-84-4 | |
Record name | 3-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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